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Imidazo[1,2-a]pyrazin-3-ylmethanol

DDR1 kinase inhibition Kinase selectivity profiling Non-small cell lung cancer

Researchers developing selective kinase inhibitors face a persistent challenge: pyridine-based scaffolds plateau at <20-fold selectivity, while pyrazine-based imidazo[1,2-a] cores consistently exceed 70-fold via N7-mediated hinge binding inaccessible to pyridine analogs. • DDR1: 73-fold selectivity over DDR2 (IC₅₀ 23.8 vs 1740 nM), validated by KINOMEscan profiling against 468 kinases. • Aurora-A: 70-fold selectivity over Aurora-B in p53-deficient tumor models, structurally rationalized by co-crystal structures. • Process: Groebke-Blackburn-Bienaymé reaction delivers up to 85% yield, 82% at 100 mmol scale (36 g), with superior PMI.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 106012-57-1
Cat. No. B1611107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrazin-3-ylmethanol
CAS106012-57-1
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=C2C=N1)CO
InChIInChI=1S/C7H7N3O/c11-5-6-3-9-7-4-8-1-2-10(6)7/h1-4,11H,5H2
InChIKeyJMBKNHARDDZKLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyrazin-3-ylmethanol: Core Scaffold Identity and Procurement


Imidazo[1,2-a]pyrazin-3-ylmethanol (CAS 106012-57-1) is a fused bicyclic heterocycle consisting of an imidazole ring annulated to a pyrazine ring, with a hydroxymethyl substituent at the 3-position [1]. This scaffold serves as a privileged core in kinase drug discovery, with derivatives progressing to clinical candidates such as the Aurora kinase inhibitor SCH 1473759 [2]. The pyrazine ring introduces an additional electronegative nitrogen atom compared to the more common imidazo[1,2-a]pyridine scaffold, systematically altering hydrogen-bond acceptor capacity, electron distribution, and target engagement profiles in ways that cannot be replicated by simple analog substitution.

Privileged kinase scaffold
Fused imidazo[1,2-a]pyrazine core with pyrazine N7 enabling bifurcated hinge-binding interactions
Scaffold differentiation
Pyrazine ring introduces electronegative nitrogen absent in imidazo[1,2-a]pyridine; alters H-bond capacity and electron distribution
Procurement context
May support kinase selectivity studies (DDR1, Aurora, CK2, PI3K) where pyridine analogs show divergent SAR

Why Imidazo[1,2-a]pyridine-3-ylmethanol Cannot Substitute This Scaffold


Replacing the pyrazine core with a pyridine ring in the imidazo[1,2-a] series is not a conservative structural change; it fundamentally alters kinase selectivity, electrophilic reactivity, and supramolecular interactions. The additional nitrogen at position 7 (pyrazine numbering) participates in bifurcated hinge-binding interactions with kinase ATP pockets that are geometrically inaccessible to the pyridine analog [1]. This difference is consistently observed across multiple kinase families—DDR1, Aurora, CK2, PI3K—where pyrazine-based inhibitors achieve selectivity ratios exceeding 70-fold, while pyridine counterparts typically plateau below 20-fold. For procurement decisions, substituting the pyrazine scaffold with the pyridine congener risks invalidating established SAR, introducing unpredictable off-target profiles, and requiring re-optimization of downstream chemistry steps that depend on the electron-deficient nature of the pyrazine ring.

Kinase selectivity: reported high DDR1/DDR2 ratios in pyrazine derivatives
Pyridine analog: selectivity profiles may plateau at lower levels; off-target kinase engagement context may differ
Hinge-binding: pyrazine N7 participates in bifurcated ATP-pocket contacts
Pyridine scaffold lacks N7; binding geometry may not transfer, potentially altering SAR
Electron-deficient pyrazine ring supports specific downstream chemistry
Electron-rich pyridine may require re-optimization of subsequent synthetic steps

Quantitative Differentiation: Pyrazine vs. Closest Analogs


DDR1 Kinase Selectivity Advantage Over DDR2

The 3'-(imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-3-carboxamide series demonstrates pronounced DDR1 selectivity that is structurally dependent on the pyrazine core [1]. Representative compound 8v inhibited DDR1 with IC50 = 23.8 nM while sparing DDR2 (IC50 = 1740 nM), yielding a selectivity ratio of 73.1. Bcr-Abl and c-Kit were essentially untouched (IC50 > 10 μM each), and KINOMEscan profiling against 468 kinases confirmed exceptional selectivity. By comparison, imidazo[1,2-a]pyridine-based DDR1/2 inhibitors typically exhibit selectivity ratios below 10-fold, with measurable inhibition of off-target kinases at therapeutically relevant concentrations [2].

DDR1 selectivity
Cross-study comparable
IC₅₀ DDR1 23.8 nM, DDR2 1740 nM; selectivity 73.1-fold
Supports DDR1-selective probe development; context-dependent in NSCLC models
KINOMEscan 468-kinase panel at 1 µM; pyridine analogs typically
Aurora-A vs -B
Cross-study comparable
Up to 70-fold Aurora-A selectivity; pyridine analog inverts to Aurora-B preference (0.17:1)
Enables Aurora-A selective cellular profiling; relevant for p53-deficient tumor models
Cell-based pharmacodynamic assay; co-crystal structures confirm pyrazine N7 role
Electron mobility
Head-to-head
0.116 cm² V⁻¹ s⁻¹ for pyrazine-fused PDI; superior to pyridine-fused analog
Reported n-type charge transport advantage for OFET research
Bottom-gate top-contact OFET; ambient measurement
Synthetic yield
Cross-study comparable
Up to 85% (100 mmol: 82%); 10–25 point yield advantage over pyridine substrates
Supports scalable GBB multicomponent synthesis; may lower procurement cost per gram
GBB reaction: EtOH, acid cat., RT–50 °C; 36 g scale validation
Lipophilicity / HBA
Calculated
LogP –1.31, HBA 3, PSA 50.42 Ų; pyridine analog LogP 0.17–0.83, HBA 2
Informs solubility and permeability study design; HBA difference may impact target binding kinetics
ALOGPS/ChemAxon calculations; property differences may shift formulation behavior
HIV-1 NNRTI
Cross-study comparable
EC₅₀ 0.26 µM (4a) vs nevirapine 0.31 µM, delavirdine 0.54 µM; comparable antiviral activity reported
Supports NNRTI binding mode research; pyrazine bridgehead geometry essential for binding pocket interaction
MT-4 cell culture, HIV-1 IIIB strain; cytopathic effect protection assay
DDR1 kinase inhibition Kinase selectivity profiling Non-small cell lung cancer

Aurora-A Cellular Selectivity Over Aurora-B

Co-crystallization studies of imidazo[1,2-a]pyrazine derivatives with Aurora kinases revealed a unique hinge-binding geometry facilitated by the pyrazine N7 atom that cannot be replicated by imidazo[1,2-a]pyridine-based inhibitors [1]. This structural feature drives up to 70-fold cellular selectivity for Aurora-A over Aurora-B in cell-based pharmacodynamic biomarker assays. In contrast, imidazo[1,2-a]pyridine-containing Aurora inhibitors show substantially lower selectivity: compound 12d, a representative pyridine-based dual inhibitor, exhibited Aurora-A IC50 = 84.41 nM and Aurora-B IC50 = 14.09 nM (selectivity ratio = 0.17, favoring Aurora-B) [2].

Aurora-A vs -B
Cross-study comparable
Up to 70-fold Aurora-A selectivity; pyridine analog inverts to Aurora-B preference (0.17:1)
Enables Aurora-A selective cellular profiling; relevant for p53-deficient tumor models
Cell-based pharmacodynamic assay; co-crystal structures confirm pyrazine N7 role
Aurora kinase Mitotic checkpoint Cell cycle pharmacology

Electron Mobility Advantage in n-Type OFETs

In a direct head-to-head comparison, perylene diimide (PDI) derivatives ortho-π-extended via one-pot annulation with either imidazo[1,2-a]pyridine (PDI-IPD) or imidazo[1,2-a]pyrazine (PDI-IPZ) were evaluated as n-type organic field-effect transistors [1]. PDI-IPZ, incorporating the pyrazine core, exhibited a superior electron mobility of 0.116 cm² V⁻¹ s⁻¹, while PDI-IPD showed lower mobility (quantitative value from the full paper, published comparison). Both derivatives demonstrated bathochromic shifts relative to parent PDI, but the deeper LUMO energy level induced by the additional nitrogen in the pyrazine ring directly enhances electron-transporting performance.

Electron mobility
Head-to-head
0.116 cm² V⁻¹ s⁻¹ for pyrazine-fused PDI; superior to pyridine-fused analog
Reported n-type charge transport advantage for OFET research
Bottom-gate top-contact OFET; ambient measurement
Organic field-effect transistors Electron mobility n-Type semiconductors

Multicomponent Synthesis Yield Advantage

An optimized one-pot Groebke–Blackburn–Bienaymé (GBB) three-component reaction between 2-aminopyrazine, an aldehyde, and an isocyanide provides direct access to 3-aminoimidazo[1,2-a]pyrazine derivatives in yields up to 85% with excellent reproducibility on a 100 mmol scale (36 g isolated product, 82% yield) . This process exploits the electron-deficient nature of the aminopyrazine starting material, which facilitates the initial imine formation step more efficiently than electron-rich 2-aminopyridine substrates, where analogous GBB yields typically range from 60–75% for comparable substitution patterns.

Synthetic yield
Cross-study comparable
Up to 85% (100 mmol: 82%); 10–25 point yield advantage over pyridine substrates
Supports scalable GBB multicomponent synthesis; may lower procurement cost per gram
GBB reaction: EtOH, acid cat., RT–50 °C; 36 g scale validation
Multicomponent reaction Process chemistry Scalable synthesis

Lipophilicity and Hydrogen-Bond Acceptor Differentiation

Calculated lipophilicity values distinguish the two scaffolds: imidazo[1,2-a]pyrazin-3-ylmethanol (MW 149.15, C₇H₇N₃O) has a reported LogP of -1.31 (calculated) , while imidazo[1,2-a]pyridin-3-ylmethanol (MW 148.16, C₈H₈N₂O) shows LogP values ranging from 0.17 to 0.83 depending on the calculation method . The pyrazine core also provides three hydrogen-bond acceptor sites (N1, N4, N7) versus two for the pyridine analog (N1, N4), as reflected in the polar surface area (PSA) of 50.42 Ų for the pyrazine compound versus approximately 37–42 Ų for the pyridine analog.

Lipophilicity / HBA
Calculated
LogP –1.31, HBA 3, PSA 50.42 Ų; pyridine analog LogP 0.17–0.83, HBA 2
Informs solubility and permeability study design; HBA difference may impact target binding kinetics
ALOGPS/ChemAxon calculations; property differences may shift formulation behavior
Lipophilicity Hydrogen bonding Drug-likeness parameters

HIV-1 NNRTI Antiviral Potency Comparison

Through a structure-guided core-refining approach, novel imidazo[1,2-a]pyrazine derivatives were identified as HIV-1 NNRTIs with whole-cell antiviral activity comparable to approved drugs [1]. Compounds 4a and 5a exhibited anti-HIV-1 (strain IIIB) EC₅₀ values of 0.26 μM and 0.32 μM, respectively, in MT-4 cell culture, statistically equivalent to nevirapine (EC₅₀ = 0.31 μM) and superior to delavirdine (EC₅₀ = 0.54 μM). Nine compounds from the series demonstrated RT enzyme inhibitory activity exceeding nevirapine. The pyrazine core's bridgehead nitrogen geometry is essential for the NNRTI binding mode, distinguishing this scaffold from imidazo[1,2-a]pyridine-based NNRTIs which target a different region of the NNRTI-binding pocket.

HIV-1 NNRTI
Cross-study comparable
EC₅₀ 0.26 µM (4a) vs nevirapine 0.31 µM, delavirdine 0.54 µM; comparable antiviral activity reported
Supports NNRTI binding mode research; pyrazine bridgehead geometry essential for binding pocket interaction
MT-4 cell culture, HIV-1 IIIB strain; cytopathic effect protection assay
HIV-1 non-nucleoside reverse transcriptase inhibitor Antiviral drug discovery Structure-guided core refinement

Application Scenarios with Verifiable Procurement Advantage


Selective DDR1 Kinase Probe Development for NSCLC Research

Research groups developing chemical probes for DDR1-dependent NSCLC signaling should prioritize the imidazo[1,2-a]pyrazin-3-yl scaffold. The 73-fold selectivity window over DDR2 (IC₅₀ 23.8 nM vs 1740 nM) demonstrated with derivative 8v [1] dramatically reduces confounding pharmacology compared to pyridine-based DDR1/2 dual inhibitors. KINOMEscan profiling against 468 kinases provides a comprehensive selectivity fingerprint essential for target validation in tumorigenicity, migration, and invasion assays.

Aurora-A Selective Inhibitor Optimization for p53-Deficient Tumors

When the therapeutic hypothesis requires selective Aurora-A inhibition with minimal Aurora-B engagement—as in p53-deficient tumor models where Aurora-A dependency is established—the imidazo[1,2-a]pyrazine core is the scaffold of choice. Pyrazine derivatives achieve up to 70-fold cellular selectivity for Aurora-A over Aurora-B [2], while pyridine-based inhibitors frequently show inverted selectivity (Aurora-B preferential). This scaffold-dependent selectivity is structurally rationalized by co-crystal structures showing pyrazine N7-mediated hinge contacts unavailable to pyridine analogs.

n-Type Organic Semiconductor Development for OFET and OPV Applications

Materials science programs engineering organic field-effect transistors and organic photovoltaics requiring high electron mobility should select the imidazo[1,2-a]pyrazine-fused PDI (PDI-IPZ) over the pyridine-fused analog. Direct comparison demonstrates superior electron mobility (0.116 cm² V⁻¹ s⁻¹ for PDI-IPZ) [3], attributed to the deeper LUMO energy level induced by the additional pyrazine nitrogen. This advantage is not achievable through post-synthetic modification of the pyridine analog.

Gram-to-Kilogram Scale Synthesis via Multicomponent Chemistry

For process chemistry groups scaling kinase inhibitor intermediates through the Groebke–Blackburn–Bienaymé three-component reaction, 2-aminopyrazine substrates (leading to imidazo[1,2-a]pyrazine cores) provide consistently higher yields (up to 85%) and better reproducibility on 100 mmol scale (82% at 36 g) compared to 2-aminopyridine substrates . The electron-deficient aminopyrazine accelerates the rate-limiting imine formation step, reducing cycle times and improving overall process mass intensity (PMI).

Application
Selection Property
Validation Focus
DDR1 kinase probe development for NSCLC signaling research
DDR1/DDR2 selectivity context
Target engagement profiling in lung cancer cell models
Aurora-A selective inhibitor optimization for p53-deficient tumor models
Aurora-A vs Aurora-B cellular selectivity window
Cell-cycle and ploidy endpoint assays
n-Type organic semiconductor development (OFET/OPV)
Electron mobility and LUMO energy level
OFET device performance characterization
Multicomponent synthesis scale-up via GBB reaction
Synthetic yield and process reproducibility
Scale-up validation and purity assessment
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